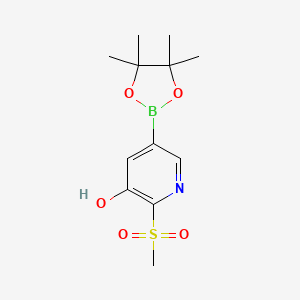

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

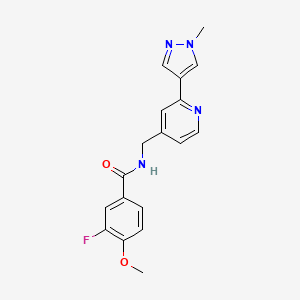

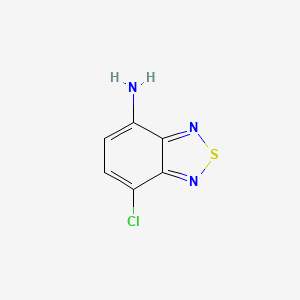

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, also known as MDPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDPPO is a pyridine derivative that contains a boronate ester group and a mesylate group, which makes it a unique and versatile compound.

Scientific Research Applications

Synthesis and Green Metrics

The compound is involved in the synthesis of 2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, significant for treating gastroesophageal reflux disease (GERD) and other acid-related conditions. A modified synthesis approach, described by (Rohidas Gilbile et al., 2017), offers advantages such as reduced waste generation, highlighted by a low E-factor value in one of the synthesis steps.

Dioxygen-Initiated Oxidation

The dioxygen-initiated oxidation of heteroatomic substrates incorporated into pyridine ligands of diiron(II) complexes explores the functional modeling of the diiron active site in soluble methane monooxygenase. This work by (E. Carson & S. Lippard, 2006) demonstrates the oxidation of sulfide and sulfoxide using this complex, providing insight into the reactivity of iron(II) complexes with dioxygen.

Methanesulfonyl Fluoride and Acetylcholinesterase

Methanesulfonyl fluoride is studied for its action as an oxydiaphoric inhibitor of acetylcholinesterase, with its reactivity influenced by substituted ammonium ions. This research, detailed by (R. Kitz & I. B. Wilson, 1963), shows the enzyme's sulfonylation and its relevance in understanding enzyme inhibition mechanisms.

Synthesis of 3-(Phenylsulfonyl)pyrrolidines

The creation of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through 5-endo-trig cyclisation reactions highlights the versatility of (phenylsulfonyl)methane in synthesizing complex structures. This synthesis process, as described by (D. Craig, P. Jones, & G. Rowlands, 2000), showcases efficient routes to pyrrolidine derivatives with high yields and stereoselectivities.

Methanesulfonic Acid as an Oxidizing Agent

The use of methanesulfonic acid in combination with sodium nitrite for the oxidation of 1,4-dihydropyridines to pyridine derivatives illustrates its role as an effective oxidizing agent. This approach, explored by (K. Niknam et al., 2006), showcases methanesulfonic acid's potential in facilitating mild and efficient oxidation processes.

Properties

IUPAC Name |

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-6-9(15)10(14-7-8)20(5,16)17/h6-7,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBCXWYEYHYNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2740064.png)

![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)

![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)

![Methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B2740081.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2740086.png)